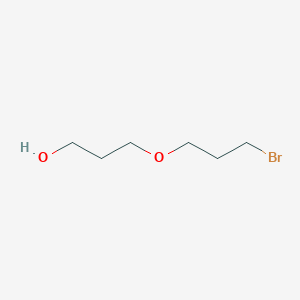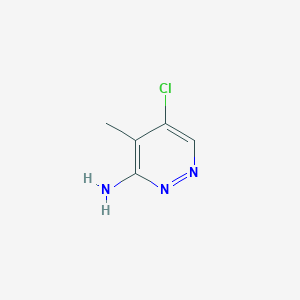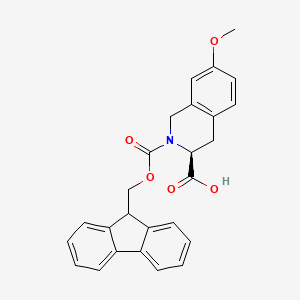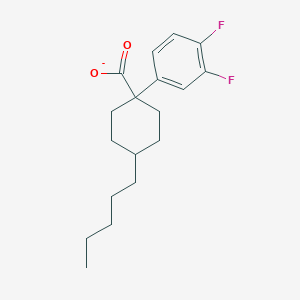
4-Phenyl-2-(pyridin-4-yl)oxazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-2-(pyridin-4-yl)oxazole-5-carboxylic acid is a heterocyclic compound that features an oxazole ring substituted with phenyl and pyridinyl groups. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both phenyl and pyridinyl groups in the oxazole ring enhances its chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-2-(pyridin-4-yl)oxazole-5-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane. Another approach involves the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® .
Industrial Production Methods: In industrial settings, the synthesis of oxazole derivatives, including this compound, can be achieved through continuous flow processes. This method offers advantages such as improved safety profiles and higher purity of the final product. For example, the use of manganese dioxide in a packed reactor allows for the efficient oxidative aromatization of oxazolines to oxazoles .
Análisis De Reacciones Químicas
Types of Reactions: 4-Phenyl-2-(pyridin-4-yl)oxazole-5-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions are facilitated by the presence of the phenyl and pyridinyl groups.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles and nucleophiles depending on the desired substitution pattern.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields the corresponding oxazole derivatives, while substitution reactions can introduce various functional groups onto the phenyl or pyridinyl rings.
Aplicaciones Científicas De Investigación
4-Phenyl-2-(pyridin-4-yl)oxazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: The compound is used in the development of new materials with specific chemical and physical properties.
Mecanismo De Acción
The mechanism of action of 4-Phenyl-2-(pyridin-4-yl)oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Oxazole Derivatives: Compounds such as 2-phenyl-4,5-dihydro-1,3-oxazole and 2-(pyridin-4-yl)-4,5-dihydro-1,3-oxazole share structural similarities with 4-Phenyl-2-(pyridin-4-yl)oxazole-5-carboxylic acid.
Isoxazole Derivatives: Isoxazole compounds, which have a similar ring structure but with a different arrangement of nitrogen and oxygen atoms.
Uniqueness: this compound is unique due to the specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. The combination of phenyl and pyridinyl groups enhances its reactivity and potential for diverse applications.
Propiedades
Fórmula molecular |
C15H10N2O3 |
|---|---|
Peso molecular |
266.25 g/mol |
Nombre IUPAC |
4-phenyl-2-pyridin-4-yl-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C15H10N2O3/c18-15(19)13-12(10-4-2-1-3-5-10)17-14(20-13)11-6-8-16-9-7-11/h1-9H,(H,18,19) |
Clave InChI |
GUMVAXBDOQEOLY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(OC(=N2)C3=CC=NC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3E,7E)-3,7-bis[6-bromo-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo[2,3-f][1]benzofuran-2,6-dione](/img/structure/B15201520.png)

![(R)-N-(2-(3-((3-Hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide hydrochloride](/img/structure/B15201528.png)
![[(3aS,4R,6S,7R,7aS)-7-benzoyloxy-2,2-dimethyl-6-phenylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl benzoate](/img/structure/B15201531.png)


![(S)-4-Amino-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one](/img/structure/B15201536.png)
![2-(3-Methoxy-phenylamino)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide](/img/structure/B15201546.png)

![3,6-Bis(Diethylamino)-9-[2-(Methoxycarbonyl)Phenyl]Xanthenium Trifluoromethanesulfonate](/img/structure/B15201557.png)

